N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Brand Name: Vulcanchem
CAS No.: 1170107-93-3
VCID: VC2800658
InChI: InChI=1S/C20H24N4/c1-15-5-4-6-16(13-15)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23)
SMILES: CC1=CC(=CC=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2
Molecular Formula: C20H24N4
Molecular Weight: 320.4 g/mol

N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

CAS No.: 1170107-93-3

Cat. No.: VC2800658

Molecular Formula: C20H24N4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine - 1170107-93-3

Specification

CAS No. 1170107-93-3
Molecular Formula C20H24N4
Molecular Weight 320.4 g/mol
IUPAC Name N-[(3-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Standard InChI InChI=1S/C20H24N4/c1-15-5-4-6-16(13-15)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23)
Standard InChI Key JRICNIJDAPIUBW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2
Canonical SMILES CC1=CC(=CC=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2

Introduction

Chemical Identity and Basic Properties

N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is an organic compound with multiple nitrogen-containing heterocycles. According to chemical databases, it has the following fundamental properties:

PropertyValue
CAS Number1170107-93-3
Molecular FormulaC₂₀H₂₄N₄
Molecular Weight320.4 g/mol
IUPAC NameN-[(3-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Alternative Namesspiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine, N-[(3-methylphenyl)methyl]-
Database IdentifiersPubChem CID: 135891232, SCHEMBL17757294, ALBB-019593

The compound features a spiro fusion between a piperidine and a quinoxaline ring system, with the spiro carbon connecting the piperidine 4-position to the quinoxaline 2-position. Additionally, it contains a 3-methylbenzyl group attached to one of the nitrogen atoms in the structure .

Structural Features and Molecular Architecture

The molecular structure of N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine presents several distinctive structural elements that contribute to its chemical properties and potential biological activities.

Key Structural Components

The structure can be broken down into three main components:

  • Spiro Core: The compound contains a spiro junction between a six-membered piperidine ring and a quinoxaline bicyclic system. This spiro arrangement creates a three-dimensional structure with unique spatial characteristics .

  • Quinoxaline Moiety: The quinoxaline portion consists of a benzene ring fused with a pyrazine ring, contributing aromatic character and potential for π-stacking interactions with biological targets .

  • 3-Methylbenzyl Group: This substituent features a benzene ring with a methyl group at the meta position (3-position), attached to the structure via a methylene bridge .

Comparative Analysis with Structurally Related Compounds

Examining structurally similar compounds provides valuable insights into the potential properties and activities of N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine.

Comparison with Positional Isomers and Analogs

CompoundStructural DifferenceMolecular FormulaMolecular WeightReference
N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amineReference compoundC₂₀H₂₄N₄320.4 g/mol
N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amineMethyl group at para position; cyclohexane instead of piperidineC₂₁H₂₅N₃319.4 g/mol
N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amineMethoxy group instead of methyl at meta positionC₂₀H₂₄N₄O336.4 g/mol

The structural variations among these compounds primarily involve the position of substituents on the benzyl group and modifications to the spiro-fused ring system. These differences, though subtle, can significantly impact the compounds' physical properties, chemical reactivity, and biological activities .

Structure-Activity Relationships

Based on studies with similar spiro compounds, the following structure-activity relationships can be inferred:

  • Spiro Junction: The spiro arrangement between heterocyclic systems often contributes to conformational rigidity, which can enhance binding specificity to biological targets.

  • Benzyl Substituent Position: The position of substituents on the benzyl group (meta in the title compound) can affect electronic distribution and lipophilicity, potentially influencing membrane permeability and receptor interactions.

  • Nitrogen-Containing Heterocycles: The presence of multiple nitrogen atoms in the structure provides potential hydrogen bond acceptor sites, which are often important for biological activity .

Reaction StepReagentsConditionsPotential Yield
Spiro Core FormationCyclic Schiff base, isocyanide derivativesRoom temperature, MeOH as solvent70-90%
N-Alkylation3-Methylbenzyl halide, baseBasic conditions (e.g., K₂CO₃, Et₃N), polar aprotic solvent75-85%
Functional Group AdjustmentsReducing agents, oxidizing agentsVaried based on specific transformationVariable

These synthetic approaches would need experimental validation and optimization for the specific target molecule .

Physicochemical Properties and Characterization

The physicochemical properties of N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine influence its behavior in biological systems and chemical reactions.

Predicted Physicochemical Properties

Based on its structure, the following properties can be predicted:

PropertyPredicted ValueBasis for Prediction
SolubilityLikely sparingly soluble in water; more soluble in organic solventsBased on structure containing both polar and nonpolar regions
Lipophilicity (LogP)Approximately 3.0-4.0Estimated from similar spiro compounds with aromatic and heterocyclic components
Hydrogen Bond Donors2-3Based on NH groups in the structure
Hydrogen Bond Acceptors4Based on nitrogen atoms in the structure
pKaApproximately 8-9 for the piperidine nitrogenBased on typical values for similar nitrogen-containing heterocycles

These predicted properties would need experimental verification .

Structure-Based Drug Design Considerations

The structural features of N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine make it potentially relevant for structure-based drug design approaches.

Pharmacophore Features

The compound contains several structural elements that could serve as pharmacophore features:

  • Spiro Center: Provides conformational constraint and three-dimensional character.

  • Basic Nitrogen: The piperidine nitrogen can act as a hydrogen bond acceptor or form ionic interactions with acidic residues in protein targets.

  • Aromatic Rings: Both the quinoxaline and methylbenzyl portions can participate in π-stacking interactions with aromatic residues in proteins.

  • NH Groups: Can function as hydrogen bond donors in ligand-protein interactions .

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